N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide is a complex organic compound featuring a thiazole ring, a benzyl group, and a heptanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide typically involves the formation of the thiazole ring followed by the attachment of the benzyl and heptanamide groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzylamine with 2-bromoacetyl chloride can form the intermediate, which then undergoes cyclization with thiourea to yield the thiazole ring. The final step involves the acylation of the thiazole derivative with heptanoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution can be facilitated using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylbenzyl)-1,3-thiazol-2-YL)acetamide
- N-(5-(4-Methylphenyl)-1,3-thiazol-2-YL)butanamide
- N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)octanamide
Uniqueness
N-(5-(4-Methylbenzyl)-1,3-thiazol-2-YL)heptanamide is unique due to its specific combination of the thiazole ring, benzyl group, and heptanamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H24N2OS |
---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]heptanamide |
InChI |
InChI=1S/C18H24N2OS/c1-3-4-5-6-7-17(21)20-18-19-13-16(22-18)12-15-10-8-14(2)9-11-15/h8-11,13H,3-7,12H2,1-2H3,(H,19,20,21) |
InChI Key |
KFGIRDIGECDOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.